Phenyl Aglycone Occupies a Defined Intermediate Position in the Thioglycoside Reactivity Hierarchy
In a systematic competitive glycosylation study using 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose as a standard acceptor under NIS/TfOH activation, the relative reactivity of thioglycosyl donors decreased in the rank order: ethyl > phenyl > p-acetamidophenyl > p-nitrophenyl [1]. The phenyl donor displayed intermediate reactivity between the most reactive ethyl donor and the least reactive p-nitrophenyl donor. In a separate quantitative analysis across three donor series, altering the para-substituent of the S-aryl aglycone generated over three orders of magnitude (≥1000-fold) difference in relative reactivity, with electron-donating substituents accelerating and electron-withdrawing substituents retarding the reaction [2]. This places the unsubstituted phenyl aglycone at a precisely intermediate position, enabling its use as a modulated-reactivity donor in staged oligosaccharide assembly.
| Evidence Dimension | Relative reactivity rank of thioglycoside donors (competitive glycosylation with standard acceptor) |
|---|---|
| Target Compound Data | Intermediate reactivity (ranked between ethyl and p-acetamidophenyl) |
| Comparator Or Baseline | Ethyl thioglycoside (most reactive in series); p-nitrophenyl thioglycoside (least reactive); p-acetamidophenyl thioglycoside (below phenyl) |
| Quantified Difference | Reactivity rank: Ethyl > Phenyl > p-Acetamidophenyl > p-Nitrophenyl; S-aryl substituent tuning spans ≥1000-fold reactivity range |
| Conditions | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose as acceptor; NIS/TfOH or NIS/catalytic TfOH as promoter; CH₂Cl₂ solvent |
Why This Matters
The defined intermediate reactivity of the phenyl aglycone prevents premature activation in dual-donor strategies and enables predictable chemoselective glycosylation sequencing, which is unattainable with either the overly reactive ethyl or the overly inert p-nitrophenyl variants.
- [1] Cao, S.; Hernández-Matéo, F.; Roy, R. Scope and Applications of 'Active and Latent' Thioglycosyl Donors. Part 4. J. Carbohydr. Chem. 1998, 17, 609–631. View Source
- [2] Li, Z.; Gildersleeve, J. C. Thio-arylglycosides with Various Aglycon Para-Substituents: A Probe for Studying Chemical Glycosylation Reactions. Org. Biomol. Chem. 2009, 7, 117–127. View Source
